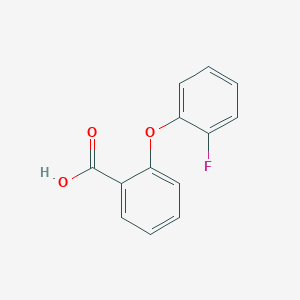

2-(2-Fluorophenoxy)benzoic acid

Overview

Description

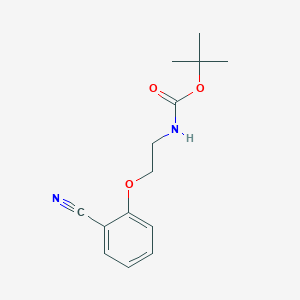

2-(2-Fluorophenoxy)benzoic acid is an organic compound with the linear formula C13H9FO3 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of 2-(2-Fluorophenoxy)benzoic acid is 232.21 . The InChI code is 1S/C13H9FO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H, (H,15,16) .Scientific Research Applications

Detection and Differentiation of Reactive Oxygen Species

A study by Setsukinai et al. (2003) developed novel fluorescence probes, including derivatives of benzoic acid, for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species, which is crucial for understanding their roles in biological and chemical applications (Setsukinai et al., 2003).

Binding Studies with Proteins

Zia and Price (1975) utilized 2-(4'-Hydroxybenzeneazo)benzoic acid, a derivative similar to 2-(2-Fluorophenoxy)benzoic acid, as a spectrophotometric probe to study the binding of various drugs to bovine serum albumin. Their work highlights the application of benzoic acid derivatives in understanding protein-drug interactions (Zia & Price, 1975).

Detection of Aromatic Metabolites in Environmental Systems

Londry and Fedorak (1993) investigated the use of fluorinated compounds, including benzoic acid derivatives, to detect aromatic metabolites in a methanogenic consortium. This research provides insight into environmental processes such as the degradation of pollutants (Londry & Fedorak, 1993).

Understanding Anaerobic Transformations

Genthner et al. (1989) explored the anaerobic transformation of phenol to benzoate using isomeric fluorophenols, which are structurally related to 2-(2-Fluorophenoxy)benzoic acid. This study aids in understanding the mechanism of environmental transformations of organic compounds (Genthner, Townsend, & Chapman, 1989).

Development of High-Performance Polymers

Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer derived from a benzoic acid compound, highlighting the potential of such derivatives in creating materials for optical waveguides and engineering plastics (Xiao et al., 2003).

Insight into Radical Reactions

Mak, Whiteman, and Wong (2007) studied the reaction of radical pairs with a benzoic acid derivative to understand the mechanisms involved in detecting reactive nitrogen and oxygen species. This research is significant in the field of biochemistry (Mak, Whiteman, & Wong, 2007).

Future Directions

Fluorinated benzoic acids, including 2-(2-Fluorophenoxy)benzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests that there may be future research and applications in these areas.

properties

IUPAC Name |

2-(2-fluorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDFTUPBYRSFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate](/img/structure/B3041250.png)

![N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3041253.png)

![2-(2,6-Dichloro-4-pyridyl)-5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041255.png)

![5-[[Ethoxy(ethylsulfanyl)phosphoryl]sulfanylmethyl]-3-[[3-(trifluoromethyl)phenyl]methoxy]-1,2,4-oxadiazole](/img/structure/B3041258.png)

![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)

![O-(5-(4-fluorophenoxy)-6-methyl-2-{[4-(trifluoromethyl)benzyl]thio}pyrimidin-4-yl) O,O-dimethyl phosphothioate](/img/structure/B3041264.png)

![1-(3,4-Difluorophenyl)-2-[4-dimethoxyphosphinothioyloxy-6-methyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylethanone](/img/structure/B3041265.png)

![Ethyl 5-(1-[(2,6-dichloro-4-pyridyl)carbonyl]-1H-pyrazol-5-yl)isoxazole-3-carboxylate](/img/structure/B3041269.png)